2,5-Dimethyl-2,5-di(benzoylperoxy)hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid.

Scientific Research Applications

Thermal Hazard Assessment

A study by Das and Shu (2016) focused on the thermal degradation of 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, specifically assessing thermal safety parameters such as time to maximum rate under adiabatic conditions (TMR(ad)) and self-accelerating decomposition temperature. This research is crucial for understanding the safe handling and storage of this compound (Das & Shu, 2016).

Crystal Structure Analysis

Khrustalev et al. (2004) conducted an X-ray diffraction study on the crystal structures of several alkylhydrodiperoxides, including 2,5-dimethyl-2,5-di(benzoylperoxy)hexane. This research provides insight into the structural characteristics and factors influencing the structure of such compounds (Khrustalev et al., 2004).

Polymerization Applications

Sheng et al. (2005) explored the use of a related compound, 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane, in the polymerization of styrene and methyl methacrylate. This study highlights the potential of such compounds in initiating polymerization processes, relevant for materials science and industrial applications (Sheng et al., 2005).

Bio-Based Chemical Production

Yueqin et al. (2016) synthesized 2,5-hexanedione, a compound related to 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, from biomass resources. This research is significant in the context of sustainable and bio-based chemical production (Yueqin et al., 2016).

Corrosion Inhibition

Research by Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives, which are structurally similar to 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, for mild steel protection in acidic solutions. This study contributes to the understanding of corrosion inhibition, a key area in materials science and engineering (Chafiq et al., 2020).

Gas-Phase Hydrodeoxygenation

Althikrallah et al. (2020) studied the hydrodeoxygenation of 2,5-dimethylfuran over a bifunctional metal-acid catalyst. This research provides insights into catalytic processes, which are essential in chemical synthesis and energy conversion (Althikrallah et al., 2020).

Vulcanization and Polymer Blends

Zhang and Lu (2016) explored the use of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane in the vulcanization and interfacial compatibilization of polymer blends. This research contributes to the field of polymer science and materials engineering (Zhang & Lu, 2016).

Reaction Mechanism Studies

Eilstein et al. (2007) conducted mechanistic studies on the N-formylation of 2,5-dimethyl-p-benzoquinonediimine, offering insights into the reactivity of p-benzoquinonediimines. This type of research is vital for understanding chemical reaction mechanisms and designing new synthetic routes (Eilstein et al., 2007).

properties

CAS RN |

2618-77-1 |

|---|---|

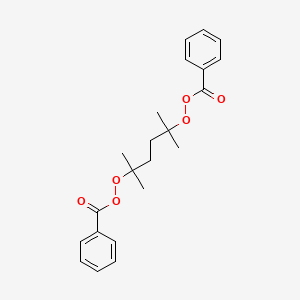

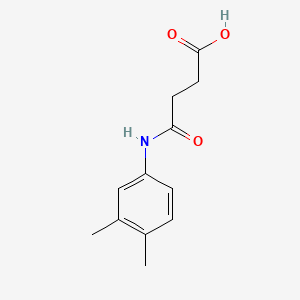

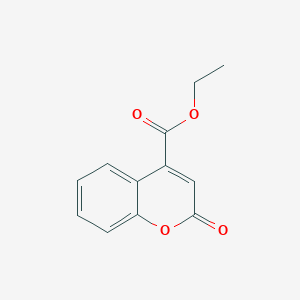

Molecular Formula |

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(5-benzoylperoxy-2,5-dimethylhexan-2-yl) benzenecarboperoxoate |

InChI |

InChI=1S/C22H26O6/c1-21(2,27-25-19(23)17-11-7-5-8-12-17)15-16-22(3,4)28-26-20(24)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |

InChI Key |

RIPYNJLMMFGZSX-UHFFFAOYSA-N |

SMILES |

CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |

Other CAS RN |

2618-77-1 |

physical_description |

This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid. |

Pictograms |

Explosive; Flammable |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)

![3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1617280.png)